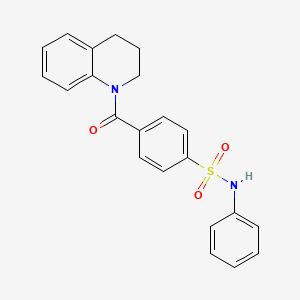
4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide, also known as QCBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a crucial role in various cellular processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are involved in various cellular processes such as cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of gene expression. This compound has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide is its potential as a lead compound for drug discovery. This compound has been shown to exhibit potent anticancer and anti-inflammatory properties, which makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Direcciones Futuras
There are several future directions for the research on 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide. One of the potential areas of research is the development of new drugs based on this compound. Another potential area of research is the synthesis of novel materials using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method of this compound involves the reaction of 3,4-dihydro-2H-quinoline-1-carbonyl chloride with N-phenylbenzenesulfonamide in the presence of a base. This compound has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and materials science. This compound has been shown to exhibit anticancer, antitumor, and anti-inflammatory properties, and has the potential to be used as a lead compound for drug discovery. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis method of 4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide involves the reaction of 3,4-dihydro-2H-quinoline-1-carbonyl chloride with N-phenylbenzenesulfonamide in the presence of a base. The resulting product is a white solid that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Aplicaciones Científicas De Investigación
4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, this compound has been shown to exhibit anticancer, antitumor, and anti-inflammatory properties. In drug discovery, this compound has been used as a lead compound to design new drugs with improved efficacy and reduced toxicity. In materials science, this compound has been used as a building block to synthesize novel materials with unique properties.
Propiedades
IUPAC Name |
4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c25-22(24-16-6-8-17-7-4-5-11-21(17)24)18-12-14-20(15-13-18)28(26,27)23-19-9-2-1-3-10-19/h1-5,7,9-15,23H,6,8,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQFHPJPYYFLKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-methylpyrazol-4-yl)-N-[(1R)-1-[3-(trifluoromethyl)phenyl]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7547424.png)

![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenylsulfanylacetamide](/img/structure/B7547441.png)

![Dimethyl 5-[(4-methoxyphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7547459.png)
![N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1,2,4-benzotriazine-3-carboxamide](/img/structure/B7547463.png)

![N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7547493.png)

![N-[3-(dimethylamino)-2,2-dimethylpropyl]-5-[(4-fluorophenyl)sulfamoyl]-2-methylbenzamide](/img/structure/B7547512.png)
![methyl 4-[[(1S)-1-(1-benzofuran-2-yl)ethyl]carbamoylamino]benzoate](/img/structure/B7547520.png)
![1-(furan-2-ylmethyl)-N-methoxy-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547524.png)
![1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7547525.png)
![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7547528.png)